molecular formula C10H11BrO2 B2853268 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine CAS No. 94267-82-0

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine

Cat. No. B2853268
CAS RN: 94267-82-0
M. Wt: 243.1
InChI Key: OWLOTYGUMKJPKR-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying chemical properties like reactivity, flammability, and types of chemical reactions the compound can undergo .

Advantages and Limitations for Lab Experiments

The use of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively stable and easy to synthesize. Another advantage is that this compound can be used to synthesize a variety of heterocyclic compounds, which can be used to study various biological processes. A limitation is that this compound is not very soluble in water, which can make its use in laboratory experiments difficult. Additionally, this compound has been found to have some toxicity, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for the use of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine in scientific research and drug development. One potential direction is the use of this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Additionally, this compound could be used to study the molecular mechanisms of various neurological disorders, such as epilepsy and anxiety. Finally, this compound could be used to develop new drugs for the treatment of these disorders.

Synthesis Methods

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can be synthesized from the reaction of 2-bromo-1-methyl-1,3-dioxolane and 1,2-dibromoethane in the presence of potassium hydroxide as a catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C for 4-6 hours. The reaction yields a white solid product, which is then isolated and purified by recrystallization.

Scientific Research Applications

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine has been extensively studied for its potential applications in scientific research and drug development. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as benzodioxepine derivatives, which have been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been used as a precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-allergy drugs, and antidepressants.

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information .

properties

IUPAC Name

3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLOTYGUMKJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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